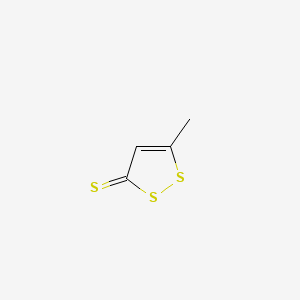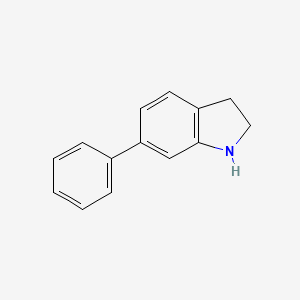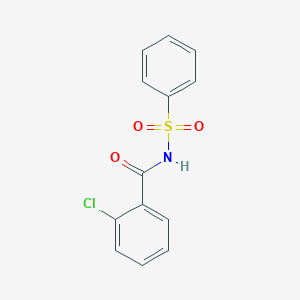
5-Methyl-3H-1,2-dithiole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3H-1,2-dithiole-3-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H4S3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3H-1,2-dithiole-3-thione typically involves the reaction of dialkyl malonates, α-enolic dithioesters, or α-enolic dithioic acids with sulfurizing agents such as elemental sulfur or disulfur dichloride . One common method involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene, resulting in the formation of 5-substituted 3H-1,2-dithiole-3-thiones .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide (H2S), a signaling molecule that regulates various physiological processes . The compound interacts with thiol groups in proteins, leading to the activation of signaling pathways such as the Nrf2/Keap1 pathway, which is involved in the cellular response to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oltipraz: A 1,2-dithiole-3-thione derivative with potent chemoprotective properties.
Anethole dithiolethione: Known for its antioxidant and anti-inflammatory effects.
S-Danshensu: A compound with cardiovascular protective effects.
Uniqueness
5-Methyl-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to release hydrogen sulfide in a controlled manner makes it particularly valuable in research focused on gasotransmitters and their physiological roles .
Eigenschaften
CAS-Nummer |
3354-40-3 |
|---|---|
Molekularformel |
C4H4S3 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
5-methyldithiole-3-thione |
InChI |
InChI=1S/C4H4S3/c1-3-2-4(5)7-6-3/h2H,1H3 |
InChI-Schlüssel |
LEPDMIYUICCABX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=S)SS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8750942.png)
![Imidazo[1,2-b]pyridazin-6-ylmethanol](/img/structure/B8750960.png)




![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)







